molecular formula C25H34N2O4 B6495477 2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 1351611-64-7

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B6495477
CAS No.: 1351611-64-7
M. Wt: 426.5 g/mol
InChI Key: CWRUCXPZVJHWHY-UHFFFAOYSA-N
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Description

The compound “2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl ether group, and an acetamide group . The 3,4-dimethoxyphenyl group is also a significant structural feature .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperidine rings, benzyl ether groups, and acetamide groups are known to undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s designed as a pharmaceutical, its mechanism would depend on the specific biological target it’s intended to interact with .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a pharmaceutical, further studies could involve in-depth biological testing and eventually clinical trials .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4/c1-29-23-11-10-20(15-24(23)30-2)12-13-26-25(28)17-27-14-6-9-22(16-27)19-31-18-21-7-4-3-5-8-21/h3-5,7-8,10-11,15,22H,6,9,12-14,16-19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRUCXPZVJHWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CCCC(C2)COCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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